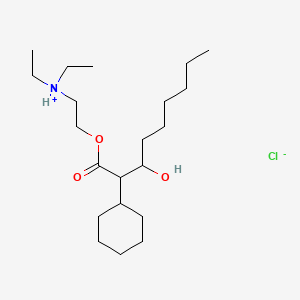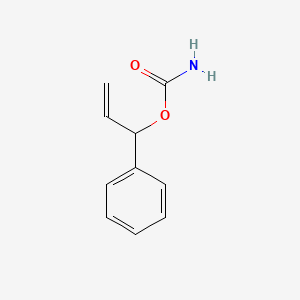
Benzyl alcohol, alpha-vinyl-, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl alcohol, alpha-vinyl-, carbamate is an organic compound that combines the structural features of benzyl alcohol and carbamate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl alcohol, alpha-vinyl-, carbamate can be achieved through several methods. One common approach involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate, which is then codistilled with a solvent like toluene into benzyl alcohol containing a catalyst and inhibitor . Another method involves the use of 1,1’-carbonyldiimidazole as an eco-friendly acylation agent for the mechanochemical preparation of carbamates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and biocatalysis has been explored to enhance the efficiency and sustainability of the production .
Chemical Reactions Analysis
Types of Reactions: Benzyl alcohol, alpha-vinyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The vinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the vinyl group under mild conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Benzyl alcohol, alpha-vinyl-, carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Mechanism of Action
The mechanism of action of benzyl alcohol, alpha-vinyl-, carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form stable covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The vinyl group can undergo addition reactions with various biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Benzyl carbamate: Shares the benzyl and carbamate groups but lacks the vinyl functionality.
Vinyl carbamate: Contains the vinyl and carbamate groups but lacks the benzyl moiety.
Phenyl carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: Benzyl alcohol, alpha-vinyl-, carbamate is unique due to the presence of both benzyl and vinyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
73826-14-9 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-phenylprop-2-enyl carbamate |
InChI |
InChI=1S/C10H11NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) |
InChI Key |
HHDPLRHWNKFNAJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC=CC=C1)OC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





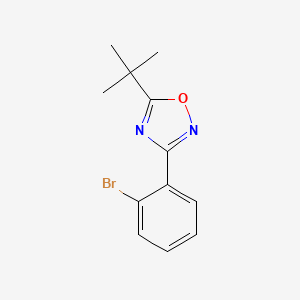


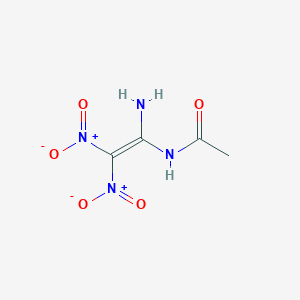
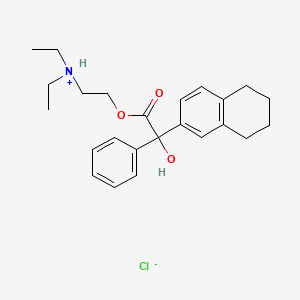

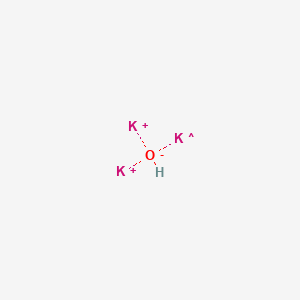

![(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13783078.png)

